Lysipressin-d2 is derived from the natural peptide lysipressin, which has been identified in certain animal species, including pigs and some marsupials. It belongs to the class of peptides known as antidiuretic hormones. The trifluoroacetic acid salt form is classified under biochemical reagents and is commonly used in peptide synthesis and purification processes.
The synthesis of Lysipressin-d2 Trifluoroacetic Acid Salt typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. After the peptide chain is assembled, cleavage from the resin is performed using trifluoroacetic acid to yield the crude peptide.
Lysipressin-d2 has a specific molecular structure characterized by its sequence of amino acids, typically represented as follows:
The presence of disulfide bonds between cysteine residues contributes to its three-dimensional conformation, which is critical for its biological activity.
Lysipressin-d2 Trifluoroacetic Acid Salt can participate in various chemical reactions typical of peptides:
Lysipressin-d2 functions primarily through its action on vasopressin receptors (V1a and V2). Upon binding to these receptors, it triggers intracellular signaling pathways that lead to:
This mechanism highlights its role in fluid balance and blood pressure regulation.
The compound's stability can be assessed through HPLC analysis, which measures purity levels post-synthesis. It is essential for ensuring that the final product meets required specifications for research applications.
Lysipressin-d2 Trifluoroacetic Acid Salt has several significant applications in scientific research:
Lysipressin-d2 TFA salt is a deuterium-labeled analog of lysipressin (a vasopressin-like peptide), where two hydrogen atoms (1H) at specific sites—typically on amino acid side chains like phenylalanine or tyrosine—are replaced by deuterium (2H). This isotopic substitution yields a peptide with identical chemical reactivity and physical properties to its non-deuterated counterpart, except for a +2 Da mass shift due to the deuterium atoms. The trifluoroacetate (TFA) counterion originates from the purification process using trifluoroacetic acid, forming a stable salt that enhances the peptide’s solubility and stability during handling [4] [8]. Chemically, it comprises:
The TFA salt formation is critical for practical use. TFA (trifluoroacetic acid, CF₃CO₂H) is a strong acid (pKa ~0.52) that protonates basic residues (e.g., amines) during peptide synthesis purification. This creates a water-soluble, crystalline salt that prevents aggregation and facilitates precise weighing for experimental use [4]. The trifluoromethyl group’s electron-withdrawing properties stabilize the anion, ensuring salt integrity under storage [4].
Table 1: Key Characteristics of Lysipressin-d2 TFA Salt
Property | Description |
---|---|
Isotopic Modification | Two ¹H atoms replaced by ²H (deuterium) |
Mass Shift | +2 Da compared to native lysipressin |
Counterion | Trifluoroacetate (TFA⁻); typically 1–3 ions per peptide molecule |
Solubility | Highly soluble in water, acetonitrile, and aqueous acids |
Primary Role | Internal standard for mass spectrometry; probe for NMR studies |
Stability | Stable at –20°C; hygroscopic (requires desiccated storage) |
Deuterated peptide synthesis emerged in the 1990s alongside advances in solid-phase peptide synthesis (SPPS) and stable isotope labeling. Early deuterated peptides used simple acids (e.g., HCl) for salt formation, but TFA salts became the gold standard due to superior purity and handling properties. This shift was enabled by industrial TFA production methods, such as electrofluorination of acetyl chloride followed by hydrolysis [4]:$$\ce{CH3COCl + 4HF -> CF3COF + 3H2 + HCl}$$$$\ce{CF3COF + H2O -> CF3COOH + HF}$$
Lysipressin-d2 specifically benefited from two innovations:
The rise of quantitative proteomics in the early 2000s accelerated demand for labeled vasopressin analogs. Researchers required peptides with identical retention times but distinguishable mass for mass spectrometry. Lysipressin-d2 TFA salt met this need, as deuterium labeling induces no chromatographic shift under optimized conditions, while TFA enhances ionization efficiency in LC-MS [7].
Table 2: Evolution of Deuterated Peptide Synthesis
Period | Key Advancements | Impact on Lysipressin Analogs |
---|---|---|
1990–2000 | • SPPS with Boc/Fmoc chemistry• Commercial deuterated amino acids | Enabled site-specific deuterium incorporation |
2000–2010 | • TFA as standard counterion• High-purity (>98%) peptide synthesis | Improved solubility and MS compatibility |
2010–Present | • Automated synthesis with preloaded resins• Isotopic enrichment >99.5% | Scalable production of Lysipressin-d2 for proteomics |
Stable isotope labeling (e.g., ²H, ¹³C, ¹⁵N) allows precise tracking of peptides in complex biological systems without altering their biochemical behavior. Lysipressin-d2 TFA salt exemplifies this through three key applications:
Quantitative Mass Spectrometry
As an internal standard in mass spectrometry, Lysipressin-d2 TFA salt enables absolute quantification via stable isotope dilution (SID). The deuterated peptide co-elutes with native lysipressin during liquid chromatography but displays a distinct +2 Da mass shift. This allows ratiometric comparison of peak areas in MRM (multiple reaction monitoring) assays, correcting for sample loss or ionization variability [7]. For example:
NMR Spectroscopy
Deuterium incorporation simplifies NMR spectra by eliminating signals from labeled sites. In Lysipressin-d2, this allows:
Pharmacokinetic Tracers
The isotope effect from deuterium (though minimal for ²H) can marginally alter metabolic stability. Lysipressin-d2’s near-identical behavior to native lysipressin makes it ideal for:
Table 3: Research Applications Enabled by Lysipressin-d2 TFA Salt
Application | Mechanism | Benefit |
---|---|---|
Targeted Proteomics | Co-elution with native peptide + distinct MS detection | Absolute quantification in complex matrices (e.g., serum) |
Protein Aggregation Studies | Deuterium-enhanced NMR resolution of β-sheet formation | Mapping early oligomerization in amyloid diseases |
Receptor Binding Assays | Deuterium as non-perturbing tag for surface plasmon resonance (SPR) | Kinetic analysis without fluorophores/radiolabels |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: